molecular formula C16H10Cl3NO2 B14442880 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione CAS No. 79183-55-4

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione

Cat. No.: B14442880
CAS No.: 79183-55-4
M. Wt: 354.6 g/mol
InChI Key: SSKZORGVKRMKCZ-UHFFFAOYSA-N
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Description

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a chlorinated indole core and a dichlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dichlorobenzyl chloride with 7-methylindole-2,3-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dimethylpyrazole: Another chlorinated heterocyclic compound with different biological activities.

    3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with a similar dichlorophenyl group but different core structure.

Uniqueness

5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione is unique due to its specific combination of a chlorinated indole core and a dichlorophenylmethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

79183-55-4

Molecular Formula

C16H10Cl3NO2

Molecular Weight

354.6 g/mol

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C16H10Cl3NO2/c1-8-4-10(17)6-11-14(8)20(16(22)15(11)21)7-9-2-3-12(18)13(19)5-9/h2-6H,7H2,1H3

InChI Key

SSKZORGVKRMKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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